molecular formula C20H16FN3O3 B2744940 N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2097924-77-9

N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2744940
M. Wt: 365.364
InChI Key: HEPGUFGYJAPMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H16FN3O3 and its molecular weight is 365.364. The purity is usually 95%.
BenchChem offers high-quality N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds have been extensively studied, indicating a keen interest in exploring the chemical properties and structural elucidation of this compound class. For instance, McLaughlin et al. (2016) identified a compound from a UK-based Internet vendor, highlighting the importance of accurate identification and characterization of research chemicals, which may include bioisosteric replacements frequently associated with synthetic cannabinoids. This study emphasizes the complexity of synthetic routes and the necessity for thorough analytical characterization, including chromatographic, spectroscopic, and mass spectrometric platforms, as well as crystal structure analysis (McLaughlin et al., 2016).

Potential Medicinal Applications

Research on compounds with similar structures has highlighted their potential in various medicinal applications. For example, Gao et al. (2015) explored the design and synthesis of novel histamine H3 receptor antagonists, utilizing a scaffold hopping strategy to identify compounds with desirable pharmacokinetic properties and minimal side effects. This approach led to the identification of promising leads for further development as orally potent and selective H3R antagonists (Gao et al., 2015). Additionally, Hassan et al. (2014, 2015) synthesized and evaluated the cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines, demonstrating the potential of such compounds in cancer therapy (Hassan et al., 2014); (Hassan et al., 2015).

Molecular and Structural Analysis

Further structural analysis and molecular docking studies have been conducted to understand the interaction of similar compounds with biological targets. Thangarasu et al. (2019) synthesized novel pyrazole carbaldehyde derivatives and evaluated their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies suggested that some derivatives exhibited significant COX-2 inhibition, indicating their potential as anti-inflammatory drugs (Thangarasu et al., 2019).

properties

IUPAC Name

5-(4-fluorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3/c1-24-18(10-17(23-24)13-2-4-15(21)5-3-13)20(25)22-11-16-6-7-19(27-16)14-8-9-26-12-14/h2-10,12H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPGUFGYJAPMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(O3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.